Piperazine-2,3-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula . It is classified as a dicarboxylic acid due to the presence of two carboxyl groups (-COOH) located at the 2 and 3 positions of the piperazine ring. This compound is primarily used in laboratory settings and has various applications in scientific research, particularly in pharmacology and medicinal chemistry.
The compound can be sourced from multiple chemical suppliers, including Sigma-Aldrich and Fisher Scientific, which provide it in various purities and forms. Its CAS number is 3022-15-9, and it is often available as a white powder with specific handling precautions due to its potential irritant properties .
Piperazine-2,3-dicarboxylic acid dihydrochloride falls under the category of organic compounds, specifically as an amino acid derivative. It is recognized for its role in synthesizing various pharmaceuticals and as a reagent in organic chemistry.
The synthesis of piperazine-2,3-dicarboxylic acid dihydrochloride can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. The use of solvents such as methanol or dichloromethane is common, along with catalysts like triethylamine to facilitate the reaction.
Piperazine-2,3-dicarboxylic acid dihydrochloride can undergo several typical reactions associated with carboxylic acids:
Piperazine-2,3-dicarboxylic acid dihydrochloride acts primarily as a competitive antagonist at N-methyl-D-aspartate receptors (NMDA receptors) in the central nervous system. By binding to the glutamate binding site on these receptors, it prevents glutamate from activating them, thereby inhibiting neuronal excitation. This mechanism makes it valuable for research into neuropharmacology and potential therapeutic applications.
The compound exhibits irritant properties; thus, proper safety measures should be taken during handling .
Piperazine-2,3-dicarboxylic acid dihydrochloride has several scientific uses:
The enantioselective production of piperazine-2,3-dicarboxylic acid derivatives is efficiently achieved through biotransformation approaches utilizing stereoselective amidases in whole bacterial cells. This method enables the kinetic resolution of racemic carboxamides, yielding highly enantioenriched products. A landmark study demonstrated that specific bacterial strains expressing stereoselective amidases could resolve racemic piperazine carboxamides with exceptional enantiomeric excess (>98% ee) for the (2R,3S) configuration under mild physiological conditions (pH 7.5, 28°C) [1]. The reaction proceeds via selective hydrolysis of one enantiomer of the racemic carboxamide, leaving the desired enantiomer unreacted for subsequent isolation.
Structural characterization of the resolved compounds confirmed the absolute stereochemistry at the C2 and C3 positions. X-ray crystallographic analysis revealed a twisted boat conformation in the solid state, with intramolecular hydrogen bonding stabilizing the dicarboxylate groups. Nuclear magnetic resonance (NMR) studies further corroborated the stereochemical assignments, showing distinct coupling patterns for the cis- and trans-isomers [1] [4]. This enzymatic approach provides a green chemistry alternative to traditional resolution methods, eliminating the need for harsh reagents while achieving exceptional stereocontrol.
Table 1: Enantioselectivity Profiles of Bacterial Amidases for Carboxamide Resolution
Bacterial Strain | Substrate | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Pseudomonas fluorescens AM1 | Racemic piperazine-2-carboxamide | 28 | 48 | >98 (S) | 42 |
Rhodococcus erythropolis A4 | Racemic piperazine-3-carboxamide | 30 | 36 | 96 (R) | 38 |
Arthrobacter protophormiae RA8 | Racemic piperidine-2-carboxamide | 25 | 24 | 95 (S) | 45 |
Transition metal catalysis enables efficient synthesis of N1-substituted piperazine-2,3-dicarboxylates through asymmetric hydrogenation and chiral complex-mediated alkylation. A patented rhodium-catalyzed process employs [(COD)Rh(DIPHOS-4)]BF₄ complexes to achieve enantioselective N-functionalization with up to 99% enantiomeric excess [5]. The reaction proceeds under moderate hydrogen pressure (50-100 psi) in polar aprotic solvents like dimethylformamide (DMF), facilitating high conversion rates while preserving the acid-sensitive dicarboxylate functionality.
Critical to this methodology is the chiral induction provided by phosphine ligands during the nucleophilic addition to the piperazine nitrogen. Bulky substituents on the ligand periphery create steric discrimination that favors re-face approach of aryl/alkyl electrophiles. This approach has been successfully applied to introduce pharmacologically relevant substituents including biphenyl-4-carbonyl and phenanthrenyl groups that are pivotal for NMDA receptor binding affinity [4]. The resulting N1-substituted derivatives show enhanced biological activity due to optimized steric and electronic complementarity with target receptors.
Table 2: Catalytic Systems for N1-Functionalization of Piperazine-2,3-dicarboxylates
Catalyst System | Temperature (°C) | Pressure (psi) | Solvent | ee (%) | Application Scope |
---|---|---|---|---|---|
[(COD)Rh((R)-BINAP)]BF₄ | 60 | 50 | DMF | 99 | Aroyl chlorides, alkyl halides |
RuCl₂((S)-XylBINAP) | 80 | 100 | Methanol | 95 | α,β-unsaturated carbonyls |
Pd(OAc)₂/(S)-QUINAP | 50 | Atmospheric | THF | 89 | Aryl boronic acids |
Selective derivatization of the dicarboxylic acid framework enables precise modulation of electronic properties and binding interactions. Regiocontrolled halogenation at the C5 position is achieved using phosphorus-based halogen donors (PCl₃, PBr₃) in dichloromethane at 0°C to room temperature [3]. This mild protocol preserves the acid-sensitive piperazine ring while providing brominated intermediates amenable to palladium-catalyzed cross-coupling. Optimization studies revealed that stoichiometric control is critical to prevent dihalogenation, with 1.05 equivalents of PBr₃ providing optimal mono-bromination yields (82%) [3].
For alkylation strategies, the carboxylic acid groups are first protected as tert-butyl esters to prevent O-alkylation side reactions. Subsequent deprotonation with lithium diisopropylamide (LDA) at -78°C generates the stabilized enolate anion, which undergoes clean C-alkylation with primary alkyl halides [4]. This methodology enables the installation of linear alkyl chains (methyl to hexyl), allyl groups, and benzyl derivatives with complete diastereocontrol when starting from enantiomerically pure substrates. The tert-butyl protecting groups are cleaved under acidic conditions (HCl in dioxane) to regenerate the dicarboxylic acid functionality without epimerization [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1